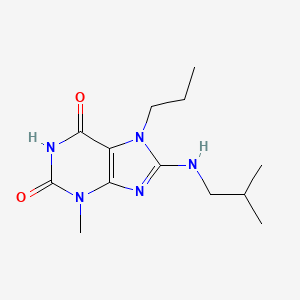

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione, also known as IBU or Isobutylmethylxanthine, is a chemical compound that belongs to the xanthine family. It is a white crystalline powder that is commonly used in scientific research as a selective inhibitor of cyclic nucleotide phosphodiesterases (PDEs).

Applications De Recherche Scientifique

Targeted Kinase Inhibitors

MFCD08542483: has been explored for its potential as a targeted kinase inhibitor (TKI). Kinases are enzymes that play a crucial role in the signaling pathways of cells, and their dysregulation is often associated with diseases like cancer. By inhibiting specific kinases, this compound could potentially halt the progression of certain cancers. For instance, derivatives of this compound have shown promising results as multi-targeted kinase inhibitors and apoptosis inducers .

Apoptosis Induction

Apoptosis, or programmed cell death, is a vital process in maintaining the health of an organism by eliminating damaged or unnecessary cellsMFCD08542483 derivatives have been found to induce apoptosis in cancer cells, which could be beneficial in cancer treatment by selectively targeting and eliminating cancerous cells without affecting healthy ones .

Cell Cycle Arrest

The ability to arrest the cell cycle is another significant application of MFCD08542483 . By halting the cell cycle, this compound can prevent the proliferation of cancer cells, providing a window during which therapeutic interventions can be more effective. This mechanism has been observed in HepG2 cells, where the compound induced cell cycle arrest accompanied by an increase in proapoptotic proteins .

Anti-Cancer Activity

Research has shown that MFCD08542483 derivatives can exhibit anti-cancer activity. This includes inhibiting the proliferation of cancer cells, inducing apoptosis, and potentially reducing the migration and invasion of cancer cells. Such properties make it a valuable candidate for further development in cancer therapeutics .

Fibroblast Growth Factor Receptor (FGFR) Inhibition

The compound has been studied for its role in inhibiting the fibroblast growth factor receptor (FGFR), which is implicated in various types of tumors. FGFR inhibitors are an attractive strategy for cancer therapy, and MFCD08542483 derivatives have shown potent activities against FGFR1, 2, and 3, making them promising leads for drug development .

Molecular Docking Studies

Molecular docking studies are essential for understanding how a compound interacts with its target at the molecular level. MFCD08542483 has been used in molecular docking to predict its binding interactions with various enzymes. This helps in the rational design of drugs by predicting the compound’s behavior and its potential effectiveness as a therapeutic agent .

Propriétés

IUPAC Name |

3-methyl-8-(2-methylpropylamino)-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-6-18-9-10(15-12(18)14-7-8(2)3)17(4)13(20)16-11(9)19/h8H,5-7H2,1-4H3,(H,14,15)(H,16,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTUFZBGZFCSCPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1NCC(C)C)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-(isobutylamino)-3-methyl-7-propyl-1H-purine-2,6(3H,7H)-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1,2-Benzoxazol-3-yl)-1-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2877392.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2877396.png)

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B2877405.png)

![2-Bicyclo[2.1.1]hexanylmethanamine;hydrochloride](/img/structure/B2877407.png)

![3-(4-Methylbenzyl)-8-(2-morpholino-2-oxoethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2877409.png)

![N-(3-chloro-4-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2877412.png)

![6-{2-Hydroxy-3-[(2-methoxyethyl)amino]propoxy}-1,2,3,4-tetrahydroquinolin-2-one](/img/structure/B2877413.png)